molecular formula C18H15ClN2O3 B5506633 3-chloro-4-[(2-hydroxyphenyl)amino]-1-(2-phenylethyl)-1H-pyrrole-2,5-dione

3-chloro-4-[(2-hydroxyphenyl)amino]-1-(2-phenylethyl)-1H-pyrrole-2,5-dione

Cat. No. B5506633
M. Wt: 342.8 g/mol
InChI Key: FSZYTUWZCVMYGD-UHFFFAOYSA-N
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Description

The compound 3-chloro-4-[(2-hydroxyphenyl)amino]-1-(2-phenylethyl)-1H-pyrrole-2,5-dione is a derivative within the pyrrole-2,5-dione class, a group known for its diverse applications in materials science, including as pigments and electronic materials due to their photoluminescent properties and stability (Beyerlein & Tieke, 2000).

Synthesis Analysis

The synthesis of pyrrole-2,5-dione derivatives often involves palladium-catalysed aryl-aryl coupling reactions, such as Suzuki coupling, which allows for the integration of various substituents into the pyrrole-2,5-dione core, enhancing its properties for further applications (Beyerlein & Tieke, 2000).

Molecular Structure Analysis

Structural determination through methods like NMR (1D and 2D NMR) and high-resolution mass spectrometry (HRMS) plays a crucial role in confirming the identity of synthesized pyrrole-2,5-dione derivatives. These techniques provide detailed insights into the molecular geometry and substitution patterns of the compounds (Nguyen & Vo Viet Dai, 2023).

Chemical Reactions and Properties

Pyrrole-2,5-dione derivatives undergo various chemical reactions, including acylation, which introduces acyl groups into the molecule, altering its chemical properties and potential applications. Such reactions are facilitated by Lewis acids and often result in the formation of tetramic acids, showcasing the reactive versatility of the pyrrole-2,5-dione core (Jones et al., 1990).

Physical Properties Analysis

The solubility and photophysical properties of pyrrole-2,5-dione derivatives are significant for their potential applications. These compounds exhibit strong fluorescence, photoluminescence, and high photochemical stability, making them suitable for electronic applications. Their good solubility in common organic solvents further enhances their processability into thin films (Beyerlein & Tieke, 2000).

Chemical Properties Analysis

The chemical properties of pyrrole-2,5-dione derivatives, including their reactivity and interaction with other chemical entities, are crucial for understanding their potential applications. For instance, the electrochemical polymerization of these derivatives can be tailored to produce materials with specific optical and electronic properties, indicating the wide-ranging utility of these compounds in materials science (Zhang et al., 2009).

Scientific Research Applications

Photoluminescent Materials

A series of π-conjugated polymers containing 1,4-dioxo-3,6-diphenylpyrrolo[3,4-c]pyrrole (DPP) units exhibit strong photoluminescence, highlighting their potential in electronic applications due to good solubility and processability into thin films. These materials demonstrate enhanced photochemical stability compared to their saturated counterparts, making them suitable for use in optoelectronic devices (Beyerlein & Tieke, 2000).

Anti-cancer Therapeutics

Pyrrole derivatives, including those related to the chemical structure , have been synthesized as inhibitors for protein kinases like EGFR and VEGFR. Their interaction with these kinases suggests potential as competitive inhibitors and antioxidants, indicating their application in anti-inflammatory, proapoptotic, and antitumor activities. These findings open avenues for their use in treating various cancers (Kuznietsova et al., 2019).

Electronic Devices

Novel n-type conjugated polyelectrolytes derived from diketopyrrolopyrrole (DPP) have shown promising applications as electron transport layers in inverted polymer solar cells. The electron-deficient nature and planar structure of the DPP backbone afford these materials high conductivity and electron mobility, enhancing the performance of solar cells (Hu et al., 2015).

Antimicrobial Agents

Compounds containing 2-hydroxyphenyl and benzo[b]phenoxazine moieties, synthesized from 3-[(2-Hydroxyphenyl)amino]butanoic acids, have exhibited significant antimicrobial and antifungal activities. This positions them as valuable candidates for developing new antimicrobial agents against a range of pathogenic bacteria and fungi (Mickevičienė et al., 2015).

Corrosion Inhibition

5-(Phenylthio)-3H-pyrrole-4-carbonitriles have been investigated as corrosion inhibitors for mild steel in acidic environments. Their adsorption on metal surfaces suggests their utility in protecting against corrosion, with implications for extending the lifespan of industrial machinery and infrastructure (Verma et al., 2015).

properties

IUPAC Name

3-chloro-4-(2-hydroxyanilino)-1-(2-phenylethyl)pyrrole-2,5-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15ClN2O3/c19-15-16(20-13-8-4-5-9-14(13)22)18(24)21(17(15)23)11-10-12-6-2-1-3-7-12/h1-9,20,22H,10-11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FSZYTUWZCVMYGD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CCN2C(=O)C(=C(C2=O)Cl)NC3=CC=CC=C3O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15ClN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

342.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-chloro-4-[(2-hydroxyphenyl)amino]-1-(2-phenylethyl)-1H-pyrrole-2,5-dione

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